molecular formula C17H16FN5OS B11010093 N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11010093
M. Wt: 357.4 g/mol
InChI Key: JQLQVWPMOLACIO-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole ring and the fluorophenyl group imparts unique chemical properties to the molecule, making it a subject of interest for researchers.

Properties

Molecular Formula

C17H16FN5OS

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C17H16FN5OS/c18-12-6-4-11(5-7-12)8-9-19-16(24)15-13-2-1-3-14(13)25-17(15)23-10-20-21-22-23/h4-7,10H,1-3,8-9H2,(H,19,24)

InChI Key

JQLQVWPMOLACIO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=C(C=C3)F)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Formation of the Thiophene Ring

The cyclopenta[b]thiophene core is typically synthesized via cyclization reactions. For example, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1 ) serves as a precursor. This intermediate can be prepared through condensation reactions involving thiophene derivatives and appropriate cyclopentane precursors.

Reaction Conditions :

StepReagents/ConditionsPurpose
1Triethyl orthoformate, sodium azide, glacial acetic acidConverts primary amine to tetrazole
2Hydrazine hydrate, heatCyclizes intermediates to form fused heterocycles

Carboxamide Functionalization

The 3-carboxamide group is introduced through standard amide coupling.

Activation of the Carboxylic Acid

The carboxylic acid derivative is activated as an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Example Reaction :
Intermediate : 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Reagents : SOCl₂, DMF (catalyst)
Product : 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl chloride

Amide Coupling

The activated acid chloride reacts with 2-(4-fluorophenyl)ethylamine under basic conditions (e.g., triethylamine in dichloromethane or THF).

Reaction Scheme :
Cyclopenta[b]thiophene-3-carbonyl chloride+H2N-(CH2)2-C6H4-FEt3NN-[2-(4-fluorophenyl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide\text{Cyclopenta[b]thiophene-3-carbonyl chloride} + \text{H}_2\text{N-(CH}_2)_2\text{-C}_6\text{H}_4\text{-F} \xrightarrow{\text{Et}_3\text{N}} \text{N-[2-(4-fluorophenyl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide}

Yield Optimization :

  • Solvent : Dichloromethane or THF to ensure solubility.

  • Temperature : Room temperature or mild heating (40–60°C).

  • Catalyst : Triethylamine or DMAP to neutralize HCl byproducts.

Tetrazole-Tethered Intermediate Preparation

The tetrazole group is introduced after the carboxamide is formed or during earlier stages, depending on the synthetic sequence.

Sequential vs. Convergent Synthesis

Two strategies are reported:

  • Linear Synthesis :

    • Step 1 : Form the tetrazole ring.

    • Step 2 : Introduce the carboxamide via coupling.

  • Convergent Synthesis :

    • Step 1 : Prepare the carboxamide.

    • Step 2 : Introduce the tetrazole via substitution.

Advantages of Linear Synthesis :

FactorLinear ApproachConvergent Approach
Functional Group Compatibility Avoids interference between tetrazole and carboxamide reagentsRequires orthogonal protection strategies
Yield Higher for early stepsLower due to multiple protection/deprotection steps

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Silica gel (hexane/ethyl acetate gradients) for intermediate purification.

  • Recrystallization : Ethanol or methanol/water mixtures for final compound.

Spectroscopic Data

Key spectral features include:

Technique Observations
IR Absorption at ~1680 cm⁻¹ (C=O stretch), ~1300–1450 cm⁻¹ (C–N tetrazole)
¹H NMR δ 7.4–7.8 ppm (aromatic protons), δ 4.2–4.6 ppm (CH₂ groups)
MS Molecular ion peak at m/z 357.4 (C₁₇H₁₆F₅N₅OS)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation can accelerate tetrazole formation, reducing reaction times from hours to minutes. For example:
Conditions :

  • Reagents : Triethyl orthoformate, sodium azide, acetic acid.

  • Temperature : 100–150°C, 10–30 minutes.

Green Chemistry Approaches

  • Solvent-Free Reactions : Use of ionic liquids or solvent-free conditions for tetrazole formation.

  • Catalytic Systems : Palladium or copper catalysts for C–N bond formation.

Challenges and Optimization

Regioselectivity Issues

The cyclopenta[b]thiophene core’s steric and electronic environment can lead to undesired regioisomers. Solutions include:

  • Protecting Groups : Use of Boc or Cbz groups to direct reactivity.

  • Directed Metalation : Lithium or magnesium-based reagents for site-specific functionalization.

Tetrazole Stability

Tetrazoles are sensitive to acidic conditions. Optimization involves:

  • Mild Acidic Media : Use of acetic acid instead of HCl.

  • Low-Temperature Workup : Avoid thermal degradation during purification.

Comparative Analysis of Synthetic Routes

Method Steps Yield Advantages Disadvantages
Linear (Tetrazole First) 4–5 stepsModerate (40–60%)High purityRequires multiple protection steps
Convergent 3–4 stepsLower (30–50%)Fewer stepsRisk of functional group interference
Microwave-Assisted 2–3 stepsHigh (70–80%)Rapid reactionLimited scalability

Chemical Reactions Analysis

N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Structural Features

The compound features a cyclopentathiophene core, a tetrazole ring, and a fluorophenyl group, which together contribute to its pharmacological properties.

Medicinal Chemistry

N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been investigated for various therapeutic applications:

Antitumor Activity

Research has indicated that compounds containing tetrazole moieties exhibit significant cytotoxic effects against cancer cell lines. For example, similar tetrazole derivatives have shown IC50 values as low as 0.08 µM against HT-29 colorectal cancer cells, suggesting potential for development as anticancer agents.

Pain Management

The analgesic properties of tetrazole derivatives have been explored in pain management therapies. Studies suggest that these compounds can modulate pain pathways effectively, indicating their potential use in treating chronic pain conditions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Chemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules within pharmaceutical research. Its unique structure allows for the exploration of new chemical entities with potential therapeutic benefits.

Antitumor Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their cytotoxicity against various cancer cell lines. The most promising derivative exhibited superior activity compared to established chemotherapeutics, highlighting the potential for further development.

Pain Modulation Studies

A patent filed by a pharmaceutical company described the use of this compound in formulations aimed at treating inflammatory pain conditions. Preclinical trials demonstrated significant efficacy in reducing pain responses in animal models.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to various biological effects. The fluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be compared with other similar compounds, such as:

    Tetrazole derivatives: These compounds share the tetrazole ring and may have similar biological activities.

    Fluorophenyl compounds: These compounds contain the fluorophenyl group and may exhibit similar chemical reactivity.

    Cyclopenta[b]thiophene derivatives: These compounds share the cyclopenta[b]thiophene ring and may have similar physical properties.

The uniqueness of this compound lies in its combination of these functional groups, which imparts a distinct set of chemical and biological properties.

Biological Activity

N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound that belongs to the class of tetrazole derivatives. Its unique structure incorporates a fluorophenyl group, a tetrazole ring, and a cyclopentathiophene moiety, which contribute to its diverse biological activities. This compound has drawn attention for its potential applications in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring mimics carboxylate groups, allowing the compound to bind effectively to various enzymes and receptors. This binding can modulate or inhibit the activity of these targets, leading to various pharmacological effects. The presence of the fluorophenyl group enhances lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.

Antitumor Activity

Research indicates that compounds containing tetrazole rings exhibit significant antitumor properties. For instance, similar tetrazole derivatives have shown promising results in inhibiting cancer cell proliferation. A study highlighted the synthesis of 4-(2-fluorophenoxy)-2-(1H-tetrazol-1-yl)pyridines, which exhibited moderate to excellent antitumor activity compared to established drugs like sorafenib . The most potent compound in this series demonstrated an IC50 value significantly lower than that of sorafenib against various cancer cell lines.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The structural features allow it to interact with enzyme active sites effectively. For example, some tetrazole derivatives have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways . Although specific data on this compound's COX inhibition is not available, the structural similarities suggest potential activity.

Table: Summary of Biological Activities

Activity Description Reference
AntitumorExhibited significant inhibition of cancer cell lines with IC50 values lower than sorafenib
AntimicrobialPotential to inhibit bacterial growth; specific studies neededGeneral Knowledge
Enzyme InhibitionPossible inhibition of COX enzymes; further research required

Case Study: Antitumor Evaluation

In a notable study focusing on tetrazole derivatives, several compounds were synthesized and evaluated for their antitumor potency against various cancer cell lines. The most promising candidates exhibited IC50 values significantly lower than established chemotherapeutics, indicating their potential as effective anticancer agents. This study highlights the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, and what key reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via a multi-step process starting from ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. A critical step involves the introduction of the tetrazole moiety using triethyl orthoformate and sodium azide in glacial acetic acid under reflux (60–80°C, 12–24 hours). Subsequent coupling with 4-fluorophenethylamine requires controlled stoichiometry (1:1.2 molar ratio) and anhydrous conditions to minimize side reactions. Yield optimization (70–85%) is achieved through precise temperature control and catalytic acid/base additives (e.g., pyridine for acylation steps) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (400–600 MHz) in deuterated solvents (e.g., DMSO-d6) confirm regiochemistry and functional group integration. Key signals include the tetrazole proton (δ 9.2–9.5 ppm) and cyclopenta-thiophene backbone (δ 2.5–3.0 ppm for dihydro protons) .
  • X-ray Crystallography : SHELX software refines single-crystal structures, resolving stereochemistry and bond angles. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution (<0.8 Å) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (expected [M+H]+: 426.15 g/mol) with <2 ppm error .

Q. What preliminary biological activities have been reported for this compound, and what assays are used for initial screening?

  • Methodological Answer : Antitumor activity is assessed via MTT assays (IC50 values against breast cancer cell lines: MDA-MB-231, MCF-7). Computational docking (AutoDock Vina) predicts binding to kinase domains (e.g., EGFR, VEGFR-2). In vitro enzyme inhibition assays (fluorescence polarization) quantify target engagement at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the antitumor efficacy of this compound?

  • Methodological Answer :

  • Comparative Analysis : Synthesize analogs with substituent variations (e.g., replacing 4-fluorophenyl with chlorophenyl or altering the tetrazole ring). Test cytotoxicity and selectivity in primary vs. cancer cell lines.
  • Key SAR Insights :
Substituent PositionModificationIC50 (MCF-7)Selectivity Index (vs. HEK293)
4-Fluorophenyl-H12 µM3.5
4-Chlorophenyl-Cl8 µM2.1
Tetrazole → OxadiazoleHeterocycle>50 µMN/A
  • Conclusion : Electron-withdrawing groups enhance potency but may reduce selectivity. Heterocycle replacement diminishes activity, highlighting the tetrazole’s critical role .

Q. What computational strategies resolve discrepancies between predicted binding affinities and experimental inhibition data?

  • Methodological Answer :

  • Ensemble Docking : Use multiple protein conformations (MD simulations >100 ns) to account for target flexibility.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for analogs to refine affinity predictions.
  • Metabolic Stability Prediction : Tools like SwissADME predict cytochrome P450 interactions. For example, logP values >3.5 correlate with poor solubility, requiring formulation adjustments (e.g., PEGylation) .

Q. How can crystallographic data address challenges in resolving the compound’s stereochemistry or polymorphism?

  • Methodological Answer :

  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands deconvolute overlapping reflections in polymorphic crystals.
  • High-Pressure Crystallography : Apply 0.5–1.5 GPa pressure to stabilize metastable forms.
  • Key Parameters :
  • Space Group: P21_1/c (monoclinic)
  • R-factor: <5% for high-quality datasets .

Q. What methodologies mitigate metabolic instability observed in preclinical studies?

  • Methodological Answer :

  • ProDrug Design : Introduce hydrolyzable esters (e.g., ethyl → pivaloyloxymethyl) to enhance plasma stability.
  • CYP450 Inhibition : Co-administer ketoconazole (CYP3A4 inhibitor) in pharmacokinetic assays (rat models) to prolong half-life.
  • LC-MS/MS Analysis : Quantify metabolites in hepatic microsomes (human/rat) to identify vulnerable sites (e.g., tetrazole ring oxidation) .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results across different cell lines or assay conditions?

  • Methodological Answer :

  • Standardized Protocols : Use identical cell passage numbers, serum concentrations (10% FBS), and incubation times (72 hours).
  • ROS Interference Testing : Add antioxidants (e.g., NAC) to assays to rule out false positives from oxidative stress.
  • Dose-Response Redundancy : Repeat assays in triplicate with independent compound batches to confirm reproducibility .

Analytical Challenges

Q. What strategies improve purity analysis for hygroscopic or light-sensitive batches?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Use C18 columns (5 µm, 150 mm) with isocratic elution (ACN:H2O + 0.1% TFA). Store samples under argon with desiccants.
  • Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity at 25°C/60% RH to guide storage conditions (e.g., lyophilization for long-term stability) .

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